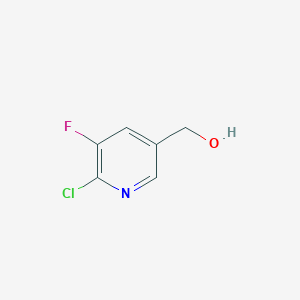

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL

Description

(6-Chloro-5-Fluoropyridin-3-yl)methanol (CAS Ref: 10-F761371) is a halogenated pyridine derivative featuring a methanol (-CH2OH) functional group at the 3-position and chloro (Cl) and fluoro (F) substituents at the 6- and 5-positions, respectively. The electron-withdrawing effects of Cl and F substituents may influence its reactivity, solubility, and biological interactions. Notably, commercial availability of this compound has been discontinued, as indicated in product catalogs , suggesting challenges in synthesis, stability, or market demand.

Propriétés

IUPAC Name |

(6-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUHUPHNUZSVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-fluoropyridine.

Reaction Conditions: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the methanol group. This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Applications De Recherche Scientifique

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

The dual halogenation at the 5- and 6-positions introduces strong electron-withdrawing effects, which can:

- Enhance acidity of the methanol group: The -CH2OH group may exhibit lower pKa compared to non-halogenated analogs due to inductive effects.

In contrast, [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol replaces halogens with a sulfonyl group, increasing polarity and hydrogen-bonding capacity, which may improve aqueous solubility .

Physicochemical Properties

The table below summarizes theoretical and observed properties of selected analogs:

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| (6-Chloro-5-Fluoropyridin-3-yl)methanol | 175.56 | 1.2 | ~10 (DMSO) | 5-F, 6-Cl, 3-CH2OH |

| (6-Chloropyridin-3-yl)methanol | 157.57 | 1.5 | ~15 (DMSO) | 6-Cl, 3-CH2OH |

| (5-Fluoropyridin-3-yl)methanol | 143.11 | 0.8 | ~20 (DMSO) | 5-F, 3-CH2OH |

| [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol | 206.24 | -0.3 | ~50 (Water) | 2-SO2CH3, 4-CH2OH |

Key Observations :

- The dual halogenation in (6-Chloro-5-Fluoropyridin-3-yl)methanol reduces solubility compared to mono-halogenated pyridines, likely due to increased hydrophobicity.

- The pyrimidine analog exhibits significantly higher water solubility, attributed to the sulfonyl group’s polarity .

Research Findings and Methodological Considerations

- Similarity Metrics : Computational methods like Tanimoto coefficients or fingerprint-based analyses are critical for virtual screening of analogs. Structural similarity, particularly in halogen placement, correlates with conserved biological targets .

- Environmental Impact: Halogenated pyridines may exhibit greater environmental persistence than non-halogenated variants, necessitating rigorous ecotoxicological assessments .

Activité Biologique

(6-Chloro-5-fluoropyridin-3-yl)methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (6-Chloro-5-fluoropyridin-3-yl)methanol is C6H6ClF N O, with a molecular weight of 161.57 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

The biological activity of (6-Chloro-5-fluoropyridin-3-yl)methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity, facilitating inhibition or activation of biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Protein-Ligand Interactions : Its methanol group can form hydrogen bonds, stabilizing interactions with protein targets, which is crucial for drug design.

Antimicrobial Activity

Research indicates that (6-Chloro-5-fluoropyridin-3-yl)methanol exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibits the growth of Streptococcus mutans, a bacterium associated with dental caries. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL, indicating potent antibacterial activity without cytotoxic effects at tested concentrations .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing selective cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Studies

- Antibacterial Evaluation : A series of derivatives including (6-Chloro-5-fluoropyridin-3-yl)methanol were synthesized and tested against S. mutans. Results indicated strong inhibition with effective MIC values, supporting its potential as a therapeutic agent for dental applications .

- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, (6-Chloro-5-fluoropyridin-3-yl)methanol demonstrated significant selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Comparative Analysis

The biological activity of (6-Chloro-5-fluoropyridin-3-yl)methanol can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| (6-Chloro-5-fluoropyridin-3-yl)methanol | High | Moderate | Effective against S. mutans |

| (6-Chloro-5-bromopyridin-3-yl)methanol | Moderate | Low | Less effective than fluorinated |

| (6-Chloro-pyridin-3-yl)methanol | Low | High | More potent anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.